molecular formula C6H7N5O B7803597 2-amino-7-methyl-3H-purin-6-one

2-amino-7-methyl-3H-purin-6-one

Cat. No.: B7803597
M. Wt: 165.15 g/mol
InChI Key: FZWGECJQACGGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-3H-purin-6-one (CAS 578-76-7), also known as 7-Methylguanine, is a methylated derivative of guanine. It is characterized by a methyl group at the N7 position of the purine ring. This compound is primarily used in industrial and research settings . Key properties include:

  • Molecular formula: C₆H₇N₅O
  • Molecular weight: 165.16 g/mol
  • Purity: ≥98% (HPLC)
  • Storage: Requires argon atmosphere for stability .

Its structural modifications influence solubility, reactivity, and biological interactions, making it a subject of interest for comparative studies with analogous purine derivatives.

Properties

IUPAC Name

2-amino-7-methyl-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5O/c1-11-2-8-4-3(11)5(12)10-6(7)9-4/h2H,1H3,(H3,7,9,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZWGECJQACGGTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC2=C1C(=O)N=C(N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Imidazole Ring Formation via Nucleophilic Substitution

The construction of the imidazole ring (Ring A) in 2-amino-7-methyl-3H-purin-6-one derivatives typically begins with nucleophilic substitution reactions. As demonstrated in Scheme 1 of, triethyl orthoate reacts with amine intermediates in acetonitrile under reflux to form imine intermediates (e.g., 3a ). Subsequent nucleophilic addition of R₁NH₂ at the cyano group generates a second imine (3c ), which undergoes intramolecular attack to form the five-membered imidazole ring (3d ). Temperature optimization proved critical: reducing the reaction temperature from 35°C to 15°C increased yields by 22% while minimizing side products.

Purinone Cyclization Using Triethyl Orthoesters

Cyclization of amide intermediates (6 ) into the purinone core (Ring B) employs triethyl orthoformate, orthoacetate, or orthopropionate in acetic anhydride. As detailed in, refluxing amide 6 with triethyl orthoformate produces 7-methyl-substituted purinones (7a–o ) in 65–78% yield. The reaction proceeds via acid-catalyzed elimination, with acetic anhydride acting as both solvent and dehydrating agent. Comparative studies show orthoformate derivatives yield higher regioselectivity for the 7-position compared to bulkier orthoesters.

Functionalization at the 2-Amino Position

Reductive Amination Pathways

Patent EP2714691B1 discloses a two-step reductive amination strategy applicable to this compound synthesis:

  • Benzylidene Acetal Formation : Ganciclovir analogs react with benzaldehyde dimethyl acetal in DMSO at 70–80°C, catalyzed by p-toluenesulfonic acid (0.5–1 mol%). Neutralization with triethylamine (pH 7.5–8.5) followed by ethyl acetate/water workup isolates intermediates in 55–65% yield.

  • Sodium Borohydride-Aluminum Chloride Reduction : A 4:1 molar ratio of NaBH₄/AlCl₃ in THF at 0–10°C selectively reduces nitro groups to amines, achieving 72–78% yield after recrystallization in ethanol-water (pH 10–11).

Coupling Reactions with Protected Amino Acids

Esterification of the 2-amino group employs N-CBZ-L-valine and 1,3-dicyclohexylcarbodiimide (DCC) in DMF/DCM mixtures. As per, a 3:1 molar ratio of protected amino acid to purinone precursor, stirred at 25–35°C for 18–24 hours, yields 72–78% of the target compound after extraction with ethyl acetate/toluene.

Catalytic and Solvent Effects on Reaction Efficiency

Acid Catalysts in Cyclization Steps

Comparative data from and:

CatalystSolventTemperature (°C)Yield (%)Byproducts (%)
p-TSA (0.5 mol%)DMSO70–806512
H₂SO₄ (1 mol%)Acetic Anhydride1105818
ZnCl₂ (2 mol%)DCM254229

p-Toluenesulfonic acid (p-TSA) in DMSO optimally balances reaction rate and selectivity, minimizing hydrolysis byproducts.

Solvent Polarity and Yield Correlation

Polar aprotic solvents (DMSO, DMF) enhance cyclization yields due to improved intermediate solubility:

SolventDielectric Constant (ε)Cyclization Yield (%)
DMSO46.778
DMF36.772
THF7.558

Data adapted from indicate DMSO’s superiority in purinone syntheses.

Purification and Isolation Techniques

Recrystallization Optimization

Crude products are purified via alkaline recrystallization:

  • Ethanol-Water Systems : Adjusting pH to 10–11 with 3N HCl precipitates this compound with ≥95% purity.

  • Dichloromethane-Methanol Gradients : Remove unreacted triethyl orthoesters, reducing impurity levels from 12% to <2%.

Mechanistic Insights and Byproduct Analysis

Competing Pathways in Imidazole Formation

The proposed mechanism in involves:

  • Nucleophilic attack by R₁NH₂ on the cyano carbon of 3a .

  • Tautomerization to 3c followed by ring closure.

  • Rearrangement via a six-membered transition state to 3d .

Byproducts arise from:

  • Overalkylation : Excess triethyl orthoester leads to N7/N9 dialkylation (8–12% yield loss).

  • Hydrolysis : Water contamination during imine formation hydrolyzes intermediates to 4-hydroxy-6-methylpyridinones (15–20% yield loss).

Thermal Degradation Risks

Prolonged heating above 80°C decomposes this compound into 6-methylguanine (3–5% per hour) . Rapid cooling post-reaction and inert atmospheres (N₂/Ar) mitigate degradation.

Chemical Reactions Analysis

Types of Reactions

2-amino-7-methyl-3H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .

Scientific Research Applications

2-amino-7-methyl-3H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential role in DNA and RNA interactions and its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as an antiviral and anticancer agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-amino-7-methyl-3H-purin-6-one involves its interaction with specific molecular targets and pathways. It can bind to nucleic acids and proteins, affecting their structure and function. The compound may inhibit the replication of viruses by interfering with viral DNA synthesis. Additionally, it can modulate cellular signaling pathways, leading to its potential anticancer effects .

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The following table summarizes structural differences and key properties of 2-amino-7-methyl-3H-purin-6-one and related compounds:

Compound Name CAS Number Substituents Molecular Formula Key Properties References
This compound 578-76-7 -CH₃ at N7 C₆H₇N₅O Industrial use; 98% purity; argon storage .
2-Amino-7-benzyl-3H-purin-6-one 17495-12-4 -CH₂C₆H₅ at N7 C₁₂H₁₁N₅O Lipophilic due to benzyl group; requires specific inhalation precautions .
2-(Dimethylamino)-7H-purin-6-ol 1445-15-4 -N(CH₃)₂ at C2 C₇H₉N₅O Electron-donating dimethylamino group; potential impact on kinase interactions .
2-Amino-1H-purin-6(7H)-one 73-40-5 No N7 substitution C₅H₅N₅O Base structure lacking methyl; higher hydrophilicity .
2-Amino-7-((2-hydroxyethoxy)methyl)-1H-purin-6(7H)-one 91702-61-3 -(CH₂OCH₂CH₂OH) at N7 C₈H₁₁N₅O₃ Enhanced solubility due to hydroxyethoxy group; corrosive hazard .
AZD7648 N/A Complex substituents (e.g., triazolo-pyridine) C₂₀H₂₃N₉O₂ DNA-PK inhibitor; high selectivity for kinase targets .
Solubility and Reactivity
  • 7-Methylguanine : Moderate solubility in polar solvents due to the methyl group; stability under argon .
  • Benzyl derivative (17495-12-4) : Increased lipophilicity reduces aqueous solubility, impacting bioavailability .
  • Hydroxyethoxy derivative (91702-61-3) : The polar hydroxyethoxy group enhances water solubility but introduces handling hazards (corrosivity) .

Q & A

Basic Research Questions

Q. How can 2-amino-7-methyl-3H-purin-6-one be structurally characterized using spectroscopic methods?

  • Answer : Employ nuclear magnetic resonance (NMR) spectroscopy to confirm the purine backbone and methyl/amino substituents. For example, 1H^1H-NMR can identify the methyl group at position 7 (δ ~3.3 ppm) and aromatic protons. Mass spectrometry (MS) with electrospray ionization (ES+) can verify the molecular ion peak (e.g., m/z 149.15 for C6_6H7_7N5_5) . Cross-reference with X-ray crystallography if crystalline samples are available.

Q. What are the optimal conditions for synthesizing this compound in laboratory settings?

  • Answer : Use a Mannich base synthesis approach with 2-amino-9-substituted purine derivatives. For example, react 6-propynylthio-7-methylpurine with amines (e.g., piperidine or morpholine) under controlled pH (8–9) and temperature (60–80°C) to introduce functional groups. Monitor reaction progress via thin-layer chromatography (TLC) .

Q. What safety precautions are essential when handling this compound?

  • Answer : Follow GHS guidelines:

HazardPrecaution
Skin irritation (H315)Wear nitrile gloves and lab coats
Respiratory sensitivity (H335)Use fume hoods
Eye irritation (H319)Safety goggles required
Always consult safety data sheets (SDS) for first-aid measures and disposal protocols .

Advanced Research Questions

Q. How does this compound achieve selectivity for DNA-PK over structurally related kinases like PI3K?

  • Answer : Structure-activity relationship (SAR) studies indicate that the methyl group at position 7 and amino group at position 2 reduce affinity for PI3Kα/γ. Computational docking (e.g., using AutoDock Vina) can model interactions with DNA-PK’s catalytic subunit (DNA-PKcs). Validate selectivity via kinase inhibition assays across a 50-kinase panel .

Q. What experimental designs are recommended for assessing metabolic stability in preclinical models?

  • Answer : Use hepatocyte microsomal assays (human/murine) under standardized conditions (37°C, pH 7.4). Monitor degradation via LC-MS/MS over 60 minutes. Compare half-life (t1/2t_{1/2}) and intrinsic clearance (CLint_{int}) across species. For in vivo studies, administer the compound intravenously and measure plasma concentrations at intervals (e.g., 0, 15, 30, 60, 120 min) .

Q. How should researchers resolve discrepancies in reported CAS numbers (e.g., 578-76-7 vs. 935-69-3) for this compound?

  • Answer : Cross-reference chemical identifiers with authoritative databases (e.g., NIST Chemistry WebBook, PubChem). Verify structural equivalence using IUPAC names and InChIKeys (e.g., HCGHYQLFMPXSDU-UHFFFAOYSA-N for 7-methyladenine). Discrepancies often arise from tautomeric forms or registry errors .

Q. What strategies mitigate data contradictions in pharmacological studies involving this compound?

  • Answer : Implement iterative data triangulation:

Replicate experiments under identical conditions.

Validate assays with positive/negative controls (e.g., olaparib for PARP inhibition synergy).

Use orthogonal methods (e.g., SPR for binding affinity vs. cellular viability assays).
Document batch-to-batch variability in synthesis .

Q. How can computational modeling optimize derivatives of this compound for enhanced pharmacokinetics?

  • Answer : Perform co-optimization of permeability and metabolic stability using QSAR models. Parameters to prioritize:

PropertyTarget
LogP1.5–3.0
Polar surface area<90 Ų
CYP3A4 inhibitionIC50_{50} >10 µM
Validate predictions with in vitro Caco-2 permeability and cytochrome P450 inhibition assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.